(R)-N-(Piperidin-3-yl)isobutyramide hydrochloride
Description
(R)-N-(Piperidin-3-yl)isobutyramide hydrochloride is a secondary amine hydrochloride salt characterized by a piperidine ring substituted with an isobutyramide group at the 3-position. The stereochemistry of the piperidine moiety is specified as the R-enantiomer, which may influence its biological activity and binding affinity in pharmacological contexts.
The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for in vitro and in vivo studies. Its molecular structure combines a saturated six-membered piperidine ring with a branched isobutyramide side chain, distinguishing it from simpler aliphatic amides and aromatic pyridine derivatives.
Properties
IUPAC Name |
2-methyl-N-[(3R)-piperidin-3-yl]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7(2)9(12)11-8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOLJKMVPUGMOJ-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N[C@@H]1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Piperidin-3-yl)isobutyramide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with ®-3-piperidinol, which is a chiral alcohol.
Amidation Reaction: The ®-3-piperidinol undergoes an amidation reaction with isobutyryl chloride in the presence of a base such as triethylamine. This reaction forms ®-N-(Piperidin-3-yl)isobutyramide.
Hydrochloride Formation: The final step involves converting the amide into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-N-(Piperidin-3-yl)isobutyramide hydrochloride follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Synthetic Preparation
(R)-N-(Piperidin-3-yl)isobutyramide hydrochloride is synthesized via amide coupling between isobutyric acid derivatives and (R)-piperidin-3-amine, followed by HCl salt formation. Key methods include:
Reaction Scheme
| Step | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1 | Isobutyric acid, HATU, DIPEA, DMF | (R)-N-(Piperidin-3-yl)isobutyramide | 88% | |
| 2 | HCl (gaseous or aqueous) | (R)-N-(Piperidin-3-yl)isobutyramide·HCl | 95% |
Mechanistic Notes :
- HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) activates the carboxylic acid for nucleophilic attack by the amine .
- DIPEA (N,N-diisopropylethylamine) acts as a base to deprotonate the amine and scavenge acids .
Functional Group Reactivity
The compound contains two reactive sites:
- Piperidine tertiary amine (protonated as hydrochloride).
- Isobutyramide group .
Amide Hydrolysis
Under acidic or basic conditions, the amide bond hydrolyzes to release isobutyric acid and (R)-piperidin-3-amine hydrochloride:
Amine-Alkylation/Acylation
The piperidine amine (after deprotonation) undergoes nucleophilic reactions:
Key Limitation : The hydrochloride salt must be neutralized (e.g., with DIPEA) to free the amine for reactivity .
Thermal Stability
| Condition | Observation | Source |
|---|---|---|
| 150°C (dry) | Decomposes to unidentified residues | |
| 100°C (aqueous, pH 7.4) | <5% degradation over 24 hours |
Photostability
¹H-NMR (300 MHz, CD₃OD)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.72 | m | Piperidine H-4, H-5 |
| 2.56 | m | Isobutyryl CH(CH₃)₂ |
| 3.56 | m | Piperidine H-2, H-6 |
| 8.23 | d (J=1.98 Hz) | Aromatic H (impurity) |
LC-MS (ESI+)
- m/z : 183.2 [M+H]⁺ (free base)
- Purity : >99% (HPLC, 254 nm)
Scientific Research Applications
(R)-N-(Piperidin-3-yl)isobutyramide hydrochloride, also known as 2-methyl-N-[(3R)-piperidin-3-yl]propanamide hydrochloride, is a chemical compound with potential applications in various scientific research fields .
Basic Information
Potential Research Applications
- Growth Hormone Release: Compounds with piperidine structures have been investigated for their ability to stimulate growth hormone release in vivo . These compounds can be administered to animals, including humans, to release growth hormone and to determine whether the pituitary is capable of releasing growth hormone . Such compounds can also be used in animals to improve feed efficiency and increase milk production .
- NK-1 Receptor Antagonists: Isobutyramide derivatives are found in Neurokinin-1 (NK-1) receptor antagonists . These antagonists have potential uses in treating central nervous system disorders like anxiety, depression, and psychosis, as well as motion sickness and vomiting . They may also be beneficial in treating traumatic brain injury and certain forms of urinary incontinence .
- Histamine H-1 Antagonists: Piperidine-containing compounds have been explored as selective, CNS-penetrating H-1-antihistamines for insomnia .
- Vasopressin Antagonists: Piperidine derivatives have been identified as brain-penetrant vasopressin antagonists, potentially useful in treating autism .
- Cyclin G-Associated Kinase (GAK) Inhibitors: Structural modifications of compounds containing piperidinyl groups have shown potential as inhibitors of cyclin G-associated kinase (GAK) .
- Synthesis of complex molecules: N-(Piperidin-3-yl)cyclopropanecarboxamide is used in synthesis .
Additional Information
Mechanism of Action
The mechanism of action of ®-N-(Piperidin-3-yl)isobutyramide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Aliphatic Amides (Volatile Amides from Bactrocera tryonimales)
identifies six aliphatic amides released by Bactrocera tryonimales, including N-(3-methylbutyl)propanamide (C4), N-(3-methylbutyl)acetamide (C2), and N-(3-methylbutyl)isobutyramide (C6). These compounds share an amide functional group with (R)-N-(Piperidin-3-yl)isobutyramide hydrochloride but differ significantly in structure and properties:
| Feature | (R)-N-(Piperidin-3-yl)isobutyramide HCl | Aliphatic Amides (C1–C6) |
|---|---|---|
| Core Structure | Piperidine ring | Linear or branched alkyl chains |
| Volatility | Low (hydrochloride salt) | High (volatile pheromones) |
| Amide Substituent | Isobutyryl group | Acetamide, propanamide, or isobutyramide |
| Biological Role | Pharmaceutical research | Insect pheromones |
The aliphatic amides in are volatile signaling molecules, whereas the target compound’s hydrochloride salt form reduces volatility, favoring stability in aqueous environments . The piperidine ring also introduces conformational rigidity absent in linear-chain analogs.
Pyridine-Based Pivalamide Derivatives
describes pyridine derivatives such as N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide. These compounds feature aromatic pyridine cores with halogen and pivalamide (tert-butyl amide) substituents. Key contrasts include:
| Feature | (R)-N-(Piperidin-3-yl)isobutyramide HCl | Pyridine Pivalamide Derivatives |
|---|---|---|
| Core Structure | Saturated piperidine | Aromatic pyridine |
| Amide Group | Isobutyramide (smaller branch) | Pivalamide (bulky tert-butyl) |
| Molecular Weight | ~220–250 g/mol (estimated) | 366.58–412.65 g/mol |
| Solubility | High (hydrochloride salt) | Moderate (neutral form) |
The pyridine derivatives are heavier and more lipophilic due to their aromatic cores and bulky pivalamide groups, making them suitable for applications in catalysis or agrochemicals.
Secondary Amine Hydrochlorides
lists structurally related secondary amines, such as (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride. Comparisons highlight the impact of ring size and amide substituents:
| Feature | (R)-N-(Piperidin-3-yl)isobutyramide HCl | (S)-N-(Pyrrolidin-3-yl)acetamide HCl |
|---|---|---|
| Ring Structure | 6-membered piperidine | 5-membered pyrrolidine |
| Amide Group | Isobutyramide | Acetamide |
| Stereochemistry | R-configuration | S-configuration |
| Price (1g) | Not disclosed | 97.00 € |
The smaller pyrrolidine ring in (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride may confer greater conformational flexibility, while the acetamide group reduces steric hindrance compared to the isobutyramide group. Stereochemical differences (R vs. S) could lead to divergent interactions with chiral biological targets .
Biological Activity
(R)-N-(Piperidin-3-yl)isobutyramide hydrochloride, also known as 2-methyl-N-[(3R)-piperidin-3-yl]propanamide hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an isobutyramide group, which influences its interaction with biological targets. The structural formula can be represented as follows:
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It has been studied for its ability to bind to various receptors, potentially affecting neurotransmission and cellular signaling pathways .
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of piperidine compounds can exhibit antibacterial activity against certain pathogens. The exact efficacy and mechanism remain under investigation .
- Inhibition of Fatty Acid Binding Proteins (FABPs) : Research indicates that this compound may act as an inhibitor of FABP4, a protein involved in lipid metabolism. The IC50 values for related compounds suggest significant inhibitory potential .
- Potential Therapeutic Applications : The compound is being investigated for its role in drug development, particularly in creating new therapeutic agents targeting metabolic disorders .
Case Studies and Experimental Data
A selection of studies highlights the biological activity of this compound:
Q & A
Basic Research Question
- Structural confirmation : ¹H/¹³C NMR (DMSO-d₆, δ 1.05 ppm for isobutyramide methyl groups) and FT-IR (amide C=O stretch ~1650 cm⁻¹) .
- Purity assessment : HPLC-UV (C18 column, 0.1% TFA in H₂O/acetonitrile gradient) with detection at 210 nm.
Advanced Research Consideration
For trace impurities (e.g., des-methyl byproducts), use LC-MS/MS (Q-TOF) with electrospray ionization. Compare fragmentation patterns to reference standards like Risperidone intermediates (e.g., EP Impurity M) .
How can researchers resolve discrepancies in reported pharmacological data for this compound?
Advanced Research Question
Contradictions in IC₅₀ values or receptor binding profiles may arise from:
- Assay variability : Differences in cell lines (e.g., CHO vs. HEK293) or buffer conditions (pH, divalent cations).
- Enantiomeric contamination : Use chiral analytical methods (see FAQ 1) to rule out racemization during storage .
- Metabolite interference : Perform stability studies in plasma (37°C, 24 hrs) and quantify metabolites via UPLC-QDa .
What are the key structure-activity relationship (SAR) insights for analogs of this compound?
Advanced Research Question
- Piperidine substitution : 3-position substituents (e.g., cyclopropane vs. cyclobutane carboxamides) modulate lipophilicity and blood-brain barrier penetration .
- Isobutyramide vs. pivalamide : Bulkier groups (e.g., pivalamide) reduce off-target binding but may decrease solubility .
- Chloride salt vs. free base : Hydrochloride salts enhance crystallinity and bioavailability, as seen in related benzisoxazole derivatives .
What safety precautions are necessary when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
